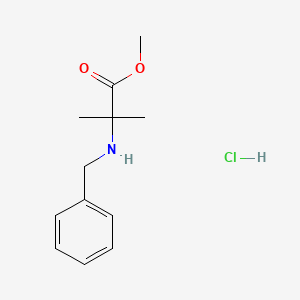

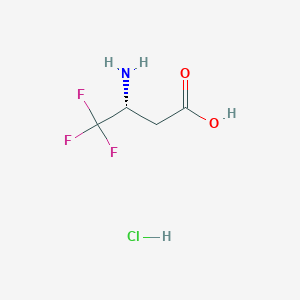

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide

Overview

Description

The compound “2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Synthesis Analysis

The synthesis of benzamides, which is the family of compounds that “this compound” belongs to, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications

Synthesis and Activity Studies

- A study explored the synthesis of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide, investigating the relationship between structure and anticonvulsant activity. Modifications in the compound structure affected its anticonvulsant potency and toxicity (Clark & Davenport, 1987).

Catalyst- and Solvent-Free Synthesis

- Research demonstrated an efficient, regioselective synthesis of a related heterocyclic amide through a microwave-assisted Fries rearrangement. This method was catalyst- and solvent-free, highlighting an environmentally friendly approach to producing such compounds (Moreno-Fuquen et al., 2019).

Gastrokinetic Agents

- Another study synthesized compounds related to 4-amino-N-(1-phenylethyl)benzamide and evaluated their gastrokinetic activity. The introduction of different groups enhanced activity, with certain derivatives showing potent gastric emptying activity (Kato et al., 1991).

Convenient Synthesis Method

- A convenient synthesis method for a 4-amino-2-fluoro-N-methyl-benzamide variant was developed, demonstrating a high yield in the production process, which could be beneficial for industrial applications (Xu, Xu, & Zhu, 2013).

Anticonvulsant Derivatives

- Derivatives of 4-amino-N-(1-phenylethyl)benzamide, such as ameltolide and its analogues, were synthesized and evaluated for anticonvulsant activities in various models. These compounds showed potential as anticonvulsants, with some being superior to established drugs like phenytoin (Lambert et al., 1995).

Histone Deacetylase Inhibitor for Cancer

- The compound MGCD0103, an isotype-selective histone deacetylase inhibitor, was synthesized and evaluated. It selectively inhibits specific HDACs and demonstrates potential as an anticancer drug, showing significant antitumor activity in vivo (Zhou et al., 2008).

Analysis of Stereoisomers

- Research on the synthesis and characterization of the stereoisomers of a histamine H3 receptor antagonist, a 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide, highlighted the significance of stereoisomerism in determining activity and selectivity (Gao et al., 2013).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

properties

IUPAC Name |

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-10-8-15(18)13(9-14(10)17)16(20)19-11(2)12-6-4-3-5-7-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGFGXOGFYUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)NC(C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)